An In-depth Technical Guide to 2,2'-Dimethylbenzidine
An In-depth Technical Guide to 2,2'-Dimethylbenzidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-Dimethylbenzidine, a significant aromatic diamine used in various industrial and research applications. This document covers its chemical and physical properties, toxicological profile, synthesis, and analytical methodologies. Furthermore, it delves into the metabolic pathways that are crucial for understanding its biological activity and potential carcinogenicity.
Core Properties of 2,2'-Dimethylbenzidine
2,2'-Dimethylbenzidine, also known as m-Tolidine, is an aromatic organic compound. Its chemical structure consists of a biphenyl (B1667301) backbone with two amino groups and two methyl groups.
Table 1: Chemical and Physical Properties of 2,2'-Dimethylbenzidine
| Property | Value | Reference |
| CAS Number | 84-67-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₆N₂ | [1][3][4] |
| Molecular Weight | 212.29 g/mol | [1][4] |
| IUPAC Name | 4-(4-amino-2-methylphenyl)-3-methylaniline | [4] |
| Synonyms | m-Tolidine, 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | ~106 °C | [1] |
| LogP | 2.27 | [2] |
| EC Number | 201-551-1 | [2][3] |
Table 2: Properties of 2,2'-Dimethylbenzidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 96196-27-9 | [5] |
| Molecular Formula | C₁₄H₁₇ClN₂ | [5] |
| Molecular Weight | 248.75 g/mol | [5][6] |
| Appearance | Light tan solid | [5][6] |
| Melting Point | > 572 °F (> 300 °C) | [6] |
| Solubility | 50 to 100 mg/mL in water at 66 °F (19 °C) | [5][6] |
Toxicological Profile and Safety
2,2'-Dimethylbenzidine is recognized as a potential carcinogen and mutagen, necessitating stringent safety protocols during handling.[1] Its toxicological effects are primarily linked to its metabolic activation into reactive species that can form DNA adducts.
Table 3: Toxicological Data for 2,2'-Dimethylbenzidine
| Hazard Information | Description | Reference |
| GHS Classification | Acute toxicity, oral (Category 4), Skin irritation, Serious eye irritation | [1][4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][4] |
| Carcinogenicity | Considered a potential carcinogen. | [1] |
| Mutagenicity | Can induce mutations in bacterial assays. | [1] |
| Hazards upon heating | Emits toxic fumes of carbon oxides and nitrogen oxides when heated to decomposition. | [6] |
Appropriate personal protective equipment, including gloves and eye protection, is mandatory when working with this compound.[1]
Synthesis of 2,2'-Dimethylbenzidine
The synthesis of 2,2'-Dimethylbenzidine can be achieved through several routes, most commonly involving the reduction of a dinitro precursor or the rearrangement of a hydrazo intermediate.
Experimental Protocol: Synthesis via Benzidine (B372746) Rearrangement
This protocol outlines a common laboratory-scale synthesis starting from ortho-nitrotoluene.
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Reductive Coupling of o-Nitrotoluene:
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o-Nitrotoluene is reduced under alkaline or catalytic conditions to yield 2,2'-dimethylhydrazobenzene.[1] Common reducing agents for this step include zinc dust in an alkaline medium.
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-
Acid-Catalyzed Rearrangement:
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The synthesized 2,2'-dimethylhydrazobenzene is then subjected to an acid-catalyzed rearrangement.[1]
-
Procedure: Dissolve the 2,2'-dimethylhydrazobenzene intermediate in a suitable solvent like ethanol. Add a strong acid, such as hydrochloric acid, and stir the mixture. The rearrangement typically proceeds at room temperature or with gentle heating.
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-
Workup and Purification:
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After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude 2,2'-Dimethylbenzidine.
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Filter the precipitate, wash it with water, and dry it.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 2,2'-Dimethylbenzidine.
Experimental Protocol: Reverse-Phase HPLC Analysis
This protocol provides a general method for the analysis of 2,2'-Dimethylbenzidine.
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Sample Preparation:
-
Accurately weigh and dissolve a sample of 2,2'-Dimethylbenzidine in the mobile phase or a compatible solvent to a known concentration.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.[2] An acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape.[2]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to 2,2'-Dimethylbenzidine by comparing its retention time with that of a standard.
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Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
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Metabolic Pathways and Bioactivation
The carcinogenicity of benzidine congeners like 2,2'-Dimethylbenzidine is attributed to their metabolic activation into reactive electrophiles that can bind to DNA.[1] This process typically occurs in the liver. While specific pathways for 2,2'-Dimethylbenzidine are less detailed in readily available literature, the metabolism of the closely related 3,3'-Dimethylbenzidine provides a well-studied model.[7] The metabolism is thought to proceed through N-oxidation and N-acetylation steps, catalyzed by cytochrome P450 and N-acetyltransferase enzymes, respectively.
The bioactivation pathway likely involves an initial N-hydroxylation, followed by esterification (e.g., acetylation or sulfation) to form a reactive nitrenium ion. This electrophilic species can then form covalent adducts with nucleophilic sites on DNA, leading to mutations and potentially initiating carcinogenesis.
References
- 1. 2,2'-Dimethylbenzidine (m-Tolidine) - CAS 84-67-3 [benchchem.com]
- 2. 2,2’-Dimethylbenzidine | SIELC Technologies [sielc.com]
- 3. 2,2'-dimethylbenzidine - Wikidata [wikidata.org]
- 4. 2,2'-Dimethylbenzidine | C14H16N2 | CID 66537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,2'-Dimethylbenzidine hydrochloride | 96196-27-9 [smolecule.com]
- 6. 2,2'-Dimethylbenzidine hydrochloride | C14H17ClN2 | CID 219060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
